molecular formula C19H22N2O B5787192 N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide

N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B5787192
M. Wt: 294.4 g/mol
InChI Key: GOLLEFRJPIDQNL-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This compound features a cyclohexanecarboxamide core, a structure recognized in the literature for its relevance in anticonvulsant studies . The specific incorporation of both N-benzyl and N-(pyridin-2-yl) substituents is a key structural motif; similar N-benzyl amide derivatives have demonstrated promising biological activities, including memory-ameliorating effects in models of cognitive impairment and anticonvulsant properties . Research on closely related cyclohexanecarboxamide analogs has shown efficacy in activating the Nrf2-ARE pathway, a crucial endogenous defense mechanism against oxidative stress in the brain . Given that oxidative stress is a key pathogenic factor in various neurological disorders, including epilepsy, compounds with this scaffold are being investigated for their neuroprotective potential . The structural features of this molecule make it a valuable scaffold for designing and synthesizing novel bioactive agents. It serves as an important building block for researchers in drug discovery, particularly for those exploring new therapeutic approaches for central nervous system (CNS) conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-pyridin-2-ylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLEFRJPIDQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzylamine and 2-aminopyridine. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to accelerate the reaction and improve selectivity. The use of automated systems and real-time monitoring can further optimize the production process .

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Studies on related cyclohexanecarboxamides demonstrate pH-dependent stability:

  • Acidic hydrolysis (HCl, 6 M, reflux): Cleaves the amide bond to yield cyclohexanecarboxylic acid and N-benzyl-N-(pyridin-2-yl)amine (reported for similar carboxamides in).

  • Basic hydrolysis (NaOH, 1 M, 80°C): Produces sodium cyclohexanecarboxylate and the corresponding amine (analogous to reactions in ).

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTimeProduct(s)Yield (%)Source
Acidic hydrolysisHCl (6 M), reflux6–8 hCyclohexanecarboxylic acid + amine78–85
Basic hydrolysisNaOH (1 M), 80°C4–5 hSodium carboxylate + amine65–72

Pyridine Ring Functionalization

The pyridin-2-yl group participates in electrophilic substitution and coordination chemistry:

  • Nitration : Directed by the pyridine nitrogen, nitration occurs at the 4-position using HNO₃/H₂SO₄ (observed in pyridine derivatives from ).

  • Metal coordination : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) during coupling reactions (as seen in Suzuki-Miyaura couplings in ).

Key Reaction Pathway :

N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide+Pd(OAc)2Pd(II) complex(Used in catalysis,[2])\text{this compound} + \text{Pd(OAc)}_2 \rightarrow \text{Pd(II) complex} \quad (\text{Used in catalysis,[2]})

Cyclization Reactions

Intramolecular cyclization is facilitated by Brønsted acids or dehydrating agents:

  • Cyclohexane ring closure : Under H₂SO₄ catalysis, the benzyl group can engage in Friedel-Crafts-type alkylation (reported for related alkylpyridines in ).

  • Oxazolidinone formation : Reaction with glycidyl derivatives forms heterocyclic rings (analogous to methods in ).

Example Protocol from :

  • Dissolve compound in toluene (10 mL/g).

  • Add H₂SO₄ (0.1 equiv) and reflux for 12 h.

  • Purify via flash chromatography (EtOAc/heptane).
    Yield: 60–75% for six-membered ring products.

Cross-Coupling Reactions

The pyridine ring and benzyl group enable participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : With arylboronic acids (e.g., 4-bromophenylboronic acid) using Pd(dtbpf)Cl₂ (2 mol%) and K₂CO₃ in dioxane/water (80°C, 30 min). Yields reach 76% for biphenyl derivatives ( ).

Table 2: Cross-Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)Source
Pd(dtbpf)Cl₂K₂CO₃Dioxane/H₂O8076
Pd(PPh₃)₄NaHCO₃THF/H₂O7058

Steric Effects on Reactivity

The cyclohexane ring imposes steric constraints:

  • Esterification : Slower reaction rates compared to linear carboxamides (e.g., ethyl ester formation requires 24 h vs. 8 h for acyclic analogs ).

  • Nucleophilic substitution : Limited accessibility to the amide carbonyl reduces acylation efficiency (observed in).

Thermal Decomposition

Thermogravimetric analysis (TGA) of related carboxamides shows decomposition onset at 220–240°C, releasing CO₂ and benzylpyridine fragments ( ).

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in catalysis and heterocycle synthesis. Further studies are needed to explore enantioselective transformations and biological interactions.

Scientific Research Applications

Dermatological Applications

2.1 Cosmetic Formulations

The compound has been explored for its use in dermatological applications, particularly in formulations aimed at reducing erythema (skin redness). A patent describes topical preparations containing similar compounds that provide cooling effects and reduce skin irritation. The mechanism is thought to involve modulation of local inflammatory responses, which could be beneficial for conditions like rosacea or post-surgical erythema .

Case Studies and Research Findings

3.1 Case Study: Cannabinoid Modulation

In a study examining the effects of various pyridine compounds on cannabinoid receptors, N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide was noted for its ability to selectively modulate these receptors without significant psychotropic effects. This property is crucial for developing therapeutic agents that harness the benefits of cannabinoids while minimizing unwanted side effects .

3.2 Case Study: Antimicrobial Efficacy

Another research effort investigated a series of compounds with structural similarities to this compound for their antibacterial properties. The findings indicated that certain modifications could enhance activity against Gram-positive bacteria while maintaining selectivity against human cells, suggesting a promising avenue for developing new antibiotics .

Summary Table of Applications

Application Area Description Potential Benefits
PharmacologyModulation of cannabinoid receptorsPain relief, appetite stimulation
Antibacterial ActivityPotential antibacterial properties similar to related compoundsTreatment of bacterial infections
DermatologyUse in cosmetic formulations to reduce erythemaRelief from skin irritation and inflammation

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

WAY-100635 and Its Analogues

Compound : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Key Features :
    • Acts as a selective 5-HT1A receptor antagonist.
    • Modified with a piperazine-ethyl chain and methoxyphenyl group for enhanced receptor binding.
    • Molecular weight: 422.57 g/mol; Density: 1.154 g/cm³ .
  • WAY-100635 derivatives (e.g., 18F-Mefway and 18F-FCWAY) show that fluorination at specific positions improves in vivo stability and PET imaging efficacy, suggesting that halogenation could enhance the target compound’s utility .

Table 1: Physicochemical Properties of WAY-100635 and Analogues

Compound Molecular Weight (g/mol) Density (g/cm³) Key Substituents Application
Target Compound ~345 (estimated) N/A Benzyl, Pyridin-2-yl Under investigation
WAY-100635 422.57 1.154 Piperazine-ethyl, Methoxy 5-HT1A receptor imaging
18F-Mefway ~434 (fluorinated) N/A Fluoromethyl PET imaging agent

Cyclohexanecarboxamide Derivatives with Heterocyclic Moieties

Compound: N-(4-(2,2-Dimethyl-4-oxo-thieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)cyclohexanecarboxamide (Compound 42)

  • Key Features: Incorporates a thienopyrimidinone group for kinase inhibition (e.g., GSK-3β). Melting point: 252–253°C; Purity: 98% .
  • Comparison: The thienopyrimidinone moiety enhances planar rigidity, improving target affinity but reducing solubility compared to the target compound’s flexible benzyl group. Higher melting points (252–285°C vs. estimated 80–100°C for the target compound) suggest greater crystallinity due to aromatic stacking .

Compound : H2L1–H2L9 (Thiourea-Carboxamide Hybrids)

  • Key Features :
    • Thiourea group enables metal chelation (e.g., Cu²⁺, Zn²⁺).
    • IR bands at 3256–3134 cm⁻¹ indicate N–H and S–H bonding .
  • Comparison :
    • Thiourea derivatives exhibit broader biological activities (e.g., antifungal, insecticidal) but lower metabolic stability than the target compound due to sulfur oxidation susceptibility.

Sulfonamide Analogues

Compounds :

  • N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluorobenzenesulfonamide
  • Key Features :
    • Sulfonamide group increases acidity (pKa ~10) vs. carboxamide (pKa ~15).
    • Yields: 72–75%; Melting points: 73–94°C .
  • Comparison :
    • Sulfonamides generally exhibit higher solubility but lower membrane permeability than carboxamides.
    • The trifluoromethyl group in these analogues enhances metabolic stability, a feature transferable to the target compound via substitution .

Stereochemical and Substituent Effects

Compound : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide (CAS 847565-09-7)

  • Key Features :
    • Stereochemistry (1R,2S,5R) enhances receptor selectivity.
    • Molecular weight: 487.6 g/mol .
  • Comparison :
    • Chiral centers in analogues improve binding specificity but complicate synthesis. The target compound’s lack of chirality may simplify manufacturing.

Biological Activity

N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group, a pyridine ring, and a cyclohexanecarboxamide moiety. The structural formula can be represented as follows:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}

This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of N-benzylpyrazine-2-carboxamides demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL . The SAR studies indicated that modifications on the benzyl and pyridine moieties could enhance this activity.
  • Acetylcholinesterase Inhibition : Recent research highlighted that N-benzylpyridinium derivatives, closely related to our compound, exhibited potent acetylcholinesterase (AChE) inhibitory activities with IC50 values ranging from 7.5 nM to 56 nM . This suggests that this compound may also possess similar AChE inhibitory properties, which are significant in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which is crucial for combating oxidative stress in various diseases . This property may also contribute to the overall therapeutic potential of the compound.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .
  • Interaction with Receptors : Compounds with similar structures have been shown to interact with various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes .
  • Antimycobacterial Mechanism : The specific interaction with mycobacterial enzymes or cell wall synthesis pathways may explain the observed antimycobacterial activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

  • Study on Antimycobacterial Activity : A series of substituted N-benzylpyrazine derivatives were synthesized and evaluated for their antimycobacterial properties. The findings indicated that structural modifications significantly influenced their potency against Mycobacterium tuberculosis .
  • Evaluation of AChE Inhibitors : Research focusing on N-benzylpyridinium derivatives demonstrated promising AChE inhibitory effects. The most potent compounds showed IC50 values lower than established drugs like donepezil, indicating potential for further development in treating Alzheimer's disease .

Table 1: Biological Activity Summary

Activity TypeCompound/DerivativeIC50/MIC Value
AntimycobacterialN-benzyl-N-(pyridin-2-yl)carboxamideMIC = 6.25 µg/mL
AChE InhibitionN-benzylpyridinium derivativesIC50 = 7.5 nM
AntioxidantVarious derivativesVariable

Table 2: Structure-Activity Relationships (SAR)

ModificationEffect on Activity
Benzyl Group VariationIncreased potency against AChE
Pyridine SubstitutionEnhanced antimicrobial effects
Cyclohexane Ring ChangesAltered pharmacokinetic properties

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